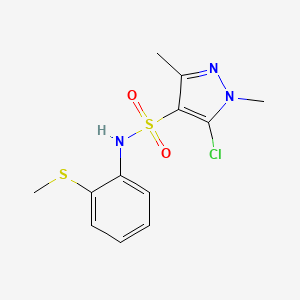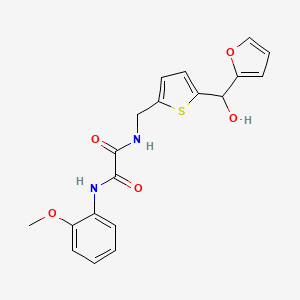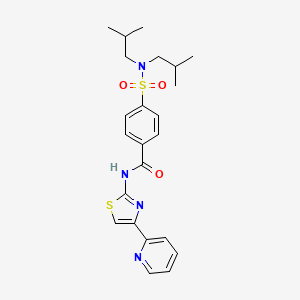
4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as DI-TBOA, is a potent inhibitor of the glutamate transporter EAAT2. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.
Aplicaciones Científicas De Investigación
1. Synthesis and Biological Activity
- Research has demonstrated the synthesis of compounds similar to 4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, focusing on their spectroscopic properties and biological activities, particularly against bacterial and fungal infections. Such compounds show potential in antimicrobial applications (Patel & Patel, 2015).
2. Synthesis Methods and Optimization
- Improved synthesis methods for compounds structurally related to the queried compound have been explored, emphasizing the effects of different reaction conditions on product yield, showcasing the potential for high-yield synthesis under specific conditions (Dian, 2010).
3. Antifungal Properties
- Research into the synthesis of new derivatives, like 2-hydroxy-5-(1,3-thiazol-5-yl) benzamides, has highlighted their potential as antifungal agents. This indicates a broader application in the field of antifungal drug development (Narayana et al., 2004).
4. Anticancer Activity
- Studies have shown the synthesis of Co(II) complexes with compounds structurally similar to the queried compound, examining their fluorescence properties and in vitro anticancer activity, particularly in human breast cancer cell lines. This suggests potential use in cancer research and therapy (Vellaiswamy & Ramaswamy, 2017).
5. Inhibitory Effects on Kinase Activity
- Some derivatives have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, offering potential applications in cancer treatment and research into kinase inhibition mechanisms (Borzilleri et al., 2006).
6. Properties in Aggregation Enhanced Emission
- Research into pyridyl substituted derivatives has revealed their aggregation enhanced emission and multi-stimuli-responsive properties, indicating potential applications in material science, particularly in the development of luminescent materials (Srivastava et al., 2017).
7. Antipsychotic Potential
- Certain heterocyclic carboxamides, similar in structure to the queried compound, have shown potential as antipsychotic agents, with promising in vitro and in vivo activities. This suggests potential applications in the development of new antipsychotic medications (Norman et al., 1996).
8. Antimicrobial and Antitumor Studies
- Zinc(II) complexes with pyridine thiazole derivatives exhibit notable antimicrobial activity and specificity for certain bacteria or cancer cell lines. This opens avenues for the development of novel bioactive materials (Xun-Zhong et al., 2020).
9. Directing Group in C-H Amination
- The role of pyridin-2-yl aniline as a directing group in promoting C-H amination mediated by cupric acetate has been investigated, offering insights into novel methods for benzamide derivative synthesis (Zhao et al., 2017).
10. Antimicrobial Activity of Thiazole Derivatives
- A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacterial strains. This highlights their potential in antimicrobial drug development (Bikobo et al., 2017).
Propiedades
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S2/c1-16(2)13-27(14-17(3)4)32(29,30)19-10-8-18(9-11-19)22(28)26-23-25-21(15-31-23)20-7-5-6-12-24-20/h5-12,15-17H,13-14H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDUBCILUUCVJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diisobutylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-2-[(E)-2-(3-methoxyanilino)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2474211.png)
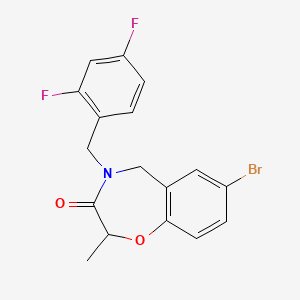
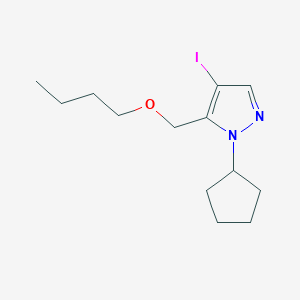
![2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2474214.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2474217.png)

![3-Cyclopropyl-1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2474221.png)
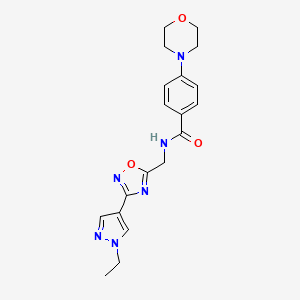
![Methyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2474225.png)
![6-[5-(1-Phenylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2474229.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2474230.png)
